1-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one
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Overview
Description
1-{4-[(4-BENZYLPIPERIDINO)SULFONYL]PHENYL}-2-PYRROLIDINONE is a complex organic compound that features a pyrrolidinone ring, a benzylpiperidine moiety, and a sulfonylphenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-BENZYLPIPERIDINO)SULFONYL]PHENYL}-2-PYRROLIDINONE typically involves multiple steps, starting with the preparation of the benzylpiperidine and pyrrolidinone intermediates. The key steps include:
Formation of Benzylpiperidine: This can be achieved through the catalytic hydrogenation of 4-cyanopyridine with toluene.
Formation of Pyrrolidinone: The pyrrolidinone ring can be synthesized through various methods, including cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the benzylpiperidine and pyrrolidinone intermediates with a sulfonylphenyl group using reagents such as sulfonyl chlorides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(4-BENZYLPIPERIDINO)SULFONYL]PHENYL}-2-PYRROLIDINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-{4-[(4-BENZYLPIPERIDINO)SULFONYL]PHENYL}-2-PYRROLIDINONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{4-[(4-BENZYLPIPERIDINO)SULFONYL]PHENYL}-2-PYRROLIDINONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, or neurotransmission, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H26N2O3S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C22H26N2O3S/c25-22-7-4-14-24(22)20-8-10-21(11-9-20)28(26,27)23-15-12-19(13-16-23)17-18-5-2-1-3-6-18/h1-3,5-6,8-11,19H,4,7,12-17H2 |
InChI Key |
OVMURHKJVZQSIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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